1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine
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Overview
Description
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine is a complex organic compound characterized by its unique structure, which includes multiple diazenyl groups and a pyrrolidine ring
Preparation Methods
The synthesis of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine typically involves a multi-step process. The initial step often includes the preparation of the diazenyl intermediates, which are then coupled with the pyrrolidine ring. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the correct formation of the diazenyl bonds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of diazenyl groups to amines.
Substitution: The compound can undergo substitution reactions where one of the diazenyl groups is replaced by another functional group, often facilitated by nucleophilic reagents.
Scientific Research Applications
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine involves its interaction with molecular targets through its diazenyl groups. These groups can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The pyrrolidine ring also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine can be compared with other diazenyl compounds such as:
1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine: Similar structure but with an ethyl group instead of a butyl group, leading to different reactivity and applications.
Disodium 5-[(E)-{4’-[(E)-{4-[(E)-{2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate: A more complex structure with additional functional groups, used in different industrial applications.
Properties
CAS No. |
177028-11-4 |
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Molecular Formula |
C26H29N5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4-butylphenyl)-[4-[(4-pyrrolidin-1-ylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C26H29N5/c1-2-3-6-21-7-9-22(10-8-21)27-28-23-11-13-24(14-12-23)29-30-25-15-17-26(18-16-25)31-19-4-5-20-31/h7-18H,2-6,19-20H2,1H3 |
InChI Key |
OHVXVAIEJOBTJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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